molecular formula C17H12ClN3O3S B11187155 3-(3-chlorophenyl)-8-ethoxy-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

3-(3-chlorophenyl)-8-ethoxy-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione

Cat. No.: B11187155
M. Wt: 373.8 g/mol
InChI Key: WZPJYRSMOVOPAQ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-8-ethoxy-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is a complex organic compound that belongs to the class of triazino-benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-8-ethoxy-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a chlorophenyl derivative, which is then subjected to a series of reactions involving ethoxylation and cyclization to form the triazino-benzothiazole core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-8-ethoxy-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

3-(3-chlorophenyl)-8-ethoxy-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-8-ethoxy-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorophenyl)-8-ethoxy-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione is unique due to its complex structure, which allows for a wide range of chemical modifications and applications. Its triazino-benzothiazole core provides a versatile platform for developing new compounds with specific properties.

Properties

Molecular Formula

C17H12ClN3O3S

Molecular Weight

373.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-8-ethoxy-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione

InChI

InChI=1S/C17H12ClN3O3S/c1-2-24-12-6-7-13-14(9-12)25-16-19-15(22)20(17(23)21(13)16)11-5-3-4-10(18)8-11/h3-9H,2H2,1H3

InChI Key

WZPJYRSMOVOPAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N3C(=NC(=O)N(C3=O)C4=CC(=CC=C4)Cl)S2

Origin of Product

United States

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